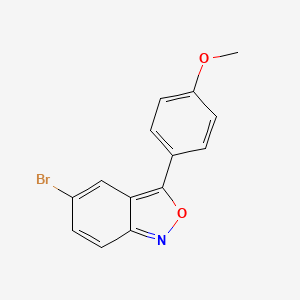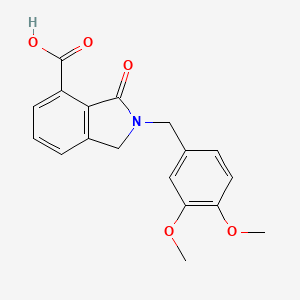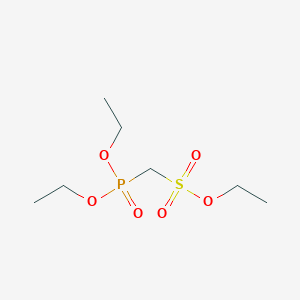
甲磺酸乙基二乙氧基膦酸酯
描述
Ethyl (diethoxyphosphoryl)methanesulfonate (EDPMS) is a reagent commonly used in laboratory experiments for a variety of purposes. EDPMS is a derivative of the phosphonate group of compounds, and is a highly reactive reagent that can be used in a variety of organic synthesis reactions. This reagent is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. EDPMS is a versatile reagent due to its ability to undergo a variety of chemical reactions, making it an important tool for laboratory research.
科学研究应用
化学结构中的合成和表征
甲磺酸乙基二乙氧基膦酸酯参与复杂化学结构的合成。例如,二乙基锡(甲氧基)甲磺酸酯与叔丁基膦酸反应形成三维自组装体,正如 Shankar 等人 (2011) 所证明的那样。这些组装体表现出独特的结构基序,并且在超分子组装体的构建中具有重要意义 (Shankar、Jain、Kociok‐Köhn 和 Molloy,2011).
在诱变和遗传研究中的作用
甲磺酸乙基二乙氧基膦酸酯由于其诱变特性而被用作遗传研究中的试剂。例如,Neuffer 和 Ficsor (1963) 使用它来研究玉米中的遗传变化,表明它在诱导染色体畸变和遗传突变中的作用 (Neuffer 和 Ficsor,1963)。此外,Chen 等人 (2023) 讨论了其在 EMS 诱变中提高作物非生物胁迫耐受性的应用,突出了其在植物育种和基础研究中的效用 (Chen 等人,2023).
在分析化学中的应用
这种化合物在分析化学中也很重要。Zhou 等人 (2017) 开发了一种使用高效液相色谱法测定甲磺酸中甲磺酸乙酯的方法,证明了其在分析方法学中的重要性 (Zhou、Xu、Zheng、Liu 和 Zheng,2017).
在分子生物学中的作用
在分子生物学中,甲磺酸乙基二乙氧基膦酸酯用于研究 DNA 序列变化和诱变。Lebkowski、Miller 和 Calos (1986) 报道了它在诱导人类细胞中特定 DNA 序列变化中的应用,表明了它在分子遗传学中的作用 (Lebkowski、Miller 和 Calos,1986).
属性
IUPAC Name |
ethyl diethoxyphosphorylmethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXCCAOKXGQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448931 | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (diethoxyphosphoryl)methanesulfonate | |
CAS RN |
73300-75-1 | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


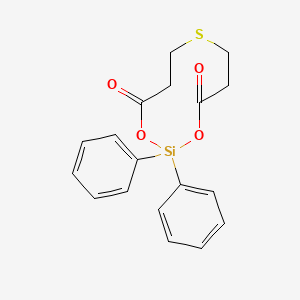

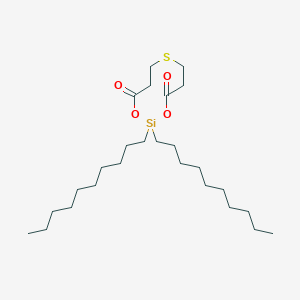
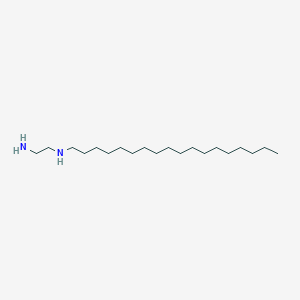

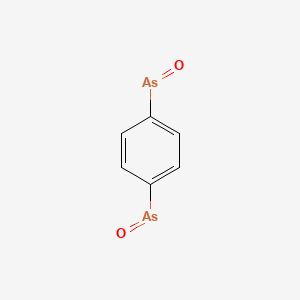
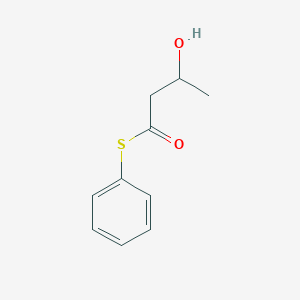
![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)


